beta-Phenylcyclopentaneethanol

Description

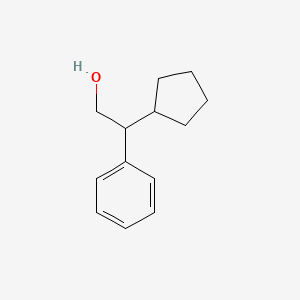

Beta-Phenylcyclopentaneethanol (systematic name: 2-phenylcyclopentaneethanol) is a cyclopentane-based ethanol derivative featuring a phenyl substituent at the beta position. Cyclopentane rings in such compounds typically influence steric effects, boiling points, and solubility compared to linear or simpler aromatic alcohols .

Properties

IUPAC Name |

2-cyclopentyl-2-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBMHDXHSUFNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare beta-phenylcyclopentaneethanol with structurally related aromatic alcohols, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of this compound Analogs

Key Comparative Insights:

Structural Variations and Physicochemical Properties 2-Phenylethanol: A linear aromatic alcohol with a hydroxyl group on the ethyl chain. Its lower molecular weight (122.16 g/mol) and higher density (1.020 g/mL) correlate with its widespread use in fragrances due to a rose-like odor . (R)-2-Phenylpropanol: The addition of a methyl group at the beta position increases molecular weight (136.19 g/mol) and introduces stereochemical complexity, enhancing its utility in enantioselective syntheses . beta-Methylphenethyl alcohol: Branched structure reduces volatility (boiling point ~110–112°C at reduced pressure) compared to 2-phenylethanol, making it suitable for heat-sensitive formulations . this compound (inferred): The cyclopentane ring likely elevates rigidity and boiling point relative to linear analogs, though solubility in polar solvents (e.g., ethanol, methanol) may decrease due to hydrophobic interactions .

Applications 2-Phenylethanol: Dominates cosmetics and food industries (FEMA No. 2858) due to GRAS (Generally Recognized as Safe) status . Branched Derivatives: Beta-methylphenethyl alcohol and (R)-2-phenylpropanol are niche intermediates in drug synthesis, leveraging their chiral centers . Cyclopentane Derivatives: Potential applications in high-performance solvents or polymers, though toxicity profiles require further study (e.g., phenethyl alcohol has mild hazards: H319, H302 ).

Safety and Handling 2-Phenylethanol exhibits low toxicity (LD₅₀ oral rat: 1.8 g/kg) but causes eye irritation (H319) . Branched analogs like beta-methylphenethyl alcohol may pose similar risks, though specific data are scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.